molecular formula C18H14F3N3O2S B14954228 5-methyl-N-(pyridin-4-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide

5-methyl-N-(pyridin-4-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide

Cat. No.: B14954228
M. Wt: 393.4 g/mol
InChI Key: UCSCVBAGDDCJJC-UHFFFAOYSA-N
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Description

5-METHYL-N-[(PYRIDIN-4-YL)METHYL]-2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHYL-N-[(PYRIDIN-4-YL)METHYL]-2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-METHYL-N-[(PYRIDIN-4-YL)METHYL]-2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

5-METHYL-N-[(PYRIDIN-4-YL)METHYL]-2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOLE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-METHYL-N-[(PYRIDIN-4-YL)METHYL]-2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and thereby modulating biochemical pathways. For example, it may inhibit certain kinases involved in cell signaling, leading to reduced cell proliferation in cancer .

Comparison with Similar Compounds

Similar Compounds

    Dabrafenib: A thiazole-containing anticancer drug.

    Dasatinib: Another thiazole-based kinase inhibitor.

    Ixabepilone: A thiazole-containing anticancer agent.

Uniqueness

5-METHYL-N-[(PYRIDIN-4-YL)METHYL]-2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOLE-4-CARBOXAMIDE is unique due to its trifluoromethoxyphenyl group, which imparts distinct electronic properties and enhances its potential as a versatile chemical probe and therapeutic agent .

Properties

Molecular Formula

C18H14F3N3O2S

Molecular Weight

393.4 g/mol

IUPAC Name

5-methyl-N-(pyridin-4-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C18H14F3N3O2S/c1-11-15(16(25)23-10-12-6-8-22-9-7-12)24-17(27-11)13-2-4-14(5-3-13)26-18(19,20)21/h2-9H,10H2,1H3,(H,23,25)

InChI Key

UCSCVBAGDDCJJC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)C2=CC=C(C=C2)OC(F)(F)F)C(=O)NCC3=CC=NC=C3

Origin of Product

United States

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